![molecular formula C21H22N6O2 B14364857 1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] CAS No. 90145-45-2](/img/structure/B14364857.png)
1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] is a synthetic organic compound characterized by its unique structure, which includes two triazole rings connected by a propane-1,3-diyl linker and substituted with 4-methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of azides with alkynes to form 1,2,3-triazoles. The specific steps are as follows:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by reaction with sodium azide. The alkyne precursor can be prepared by deprotonation of a terminal alkyne with a strong base such as sodium hydride.
Cycloaddition Reaction: The azide and alkyne precursors are then reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the 1,2,3-triazole rings.
Substitution Reaction: The 4-methoxyphenyl groups are introduced through a substitution reaction, typically involving the reaction of the triazole intermediate with a 4-methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
科学的研究の応用
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole rings can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
1,1’-(Propane-1,3-diyl)bis[5-phenyl-1H-1,2,3-triazole]: Similar structure but lacks the methoxy groups.
1,1’-(Butane-1,4-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]: Similar structure but with a butane linker instead of propane.
1,1’-(Propane-1,3-diyl)bis[5-(4-chlorophenyl)-1H-1,2,3-triazole]: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
1,1’-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole] is unique due to the presence of methoxy groups, which can influence its chemical reactivity, binding affinity, and biological activity. The propane-1,3-diyl linker provides flexibility and allows for diverse conformations, enhancing its potential interactions with various molecular targets.
特性
CAS番号 |
90145-45-2 |
|---|---|
分子式 |
C21H22N6O2 |
分子量 |
390.4 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-1-[3-[5-(4-methoxyphenyl)triazol-1-yl]propyl]triazole |
InChI |
InChI=1S/C21H22N6O2/c1-28-18-8-4-16(5-9-18)20-14-22-24-26(20)12-3-13-27-21(15-23-25-27)17-6-10-19(29-2)11-7-17/h4-11,14-15H,3,12-13H2,1-2H3 |
InChIキー |
CPTRQHKZLFSWMQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CN=NN2CCCN3C(=CN=N3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
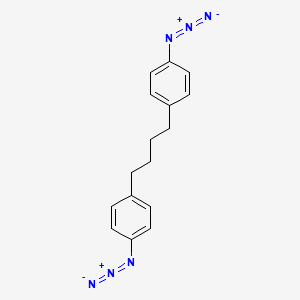
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
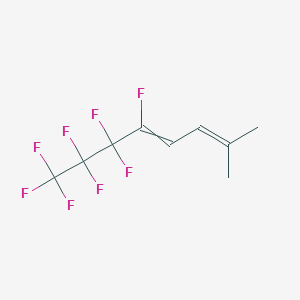
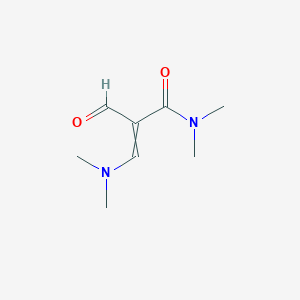
![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
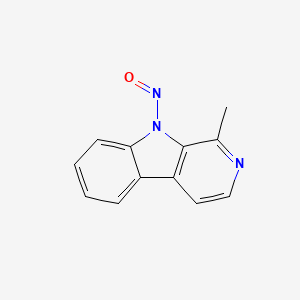
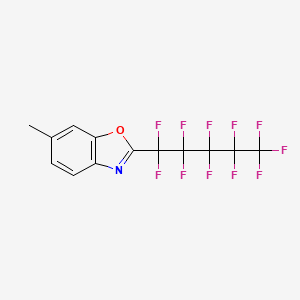
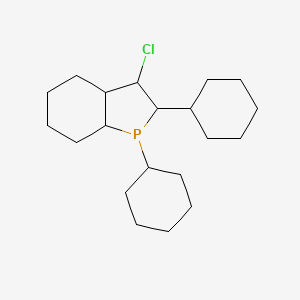
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
![4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate](/img/structure/B14364845.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
